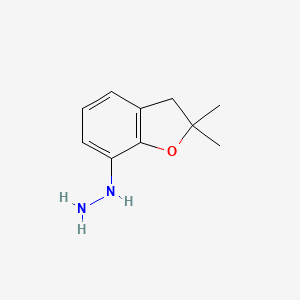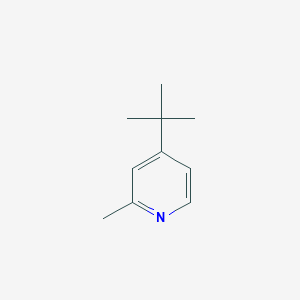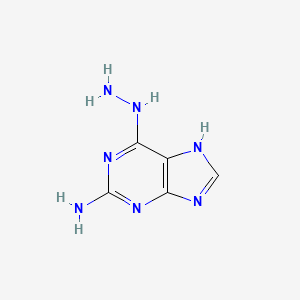
(S)-2-Ethyl-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpentanoic acid can be achieved through several methods. One common approach involves the condensation of n-propanal to form 2-methyl-2-pentenal, which is then converted to 2-methyl-2-pentene aldehyde oxime using hydroxylamine . The oxime is dehydrated to form 2-methyl-2-allyl acetonitrile, which is subsequently hydrolyzed to yield 2-methyl-2-pentenoic acid .
Industrial Production Methods
Industrial production methods for 2-ethyl-2-methylpentanoic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methylpentanoic acid is used in a variety of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-ethyl-2-methylpentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a derivative of valproic acid, it is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism and by influencing the expression of genes related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valproic Acid: A widely used anticonvulsant and mood-stabilizing drug.
2-Methylpentanoic Acid: A similar branched-chain fatty acid with a slightly different structure.
2-Methyl-2-pentenoic Acid: Another related compound with similar chemical properties.
Uniqueness
2-Ethyl-2-methylpentanoic acid is unique due to its specific branched structure, which imparts distinct chemical and biological properties. Its derivatives are valuable in research for their potential therapeutic applications and as reference standards in analytical chemistry .
Eigenschaften
CAS-Nummer |
159225-52-2 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(2S)-2-ethyl-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m0/s1 |
InChI-Schlüssel |
WUWPVNVBYOKSSZ-QMMMGPOBSA-N |
Isomerische SMILES |
CCC[C@](C)(CC)C(=O)O |
Kanonische SMILES |
CCCC(C)(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine-2-propanoic acid, 6-chloro-1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, ethyl ester](/img/structure/B8775361.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)









